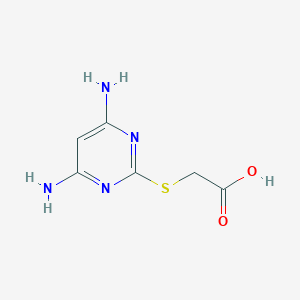

2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid

Description

2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid is a pyrimidine derivative featuring a thioether-linked acetic acid moiety. Pyrimidine-based compounds are widely studied in medicinal chemistry due to their role as enzyme inhibitors, particularly in targeting nucleotide biosynthesis pathways.

Properties

IUPAC Name |

2-(4,6-diaminopyrimidin-2-yl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2S/c7-3-1-4(8)10-6(9-3)13-2-5(11)12/h1H,2H2,(H,11,12)(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAISOKGXPAILZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)SCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00286862 | |

| Record name | [(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6638-40-0 | |

| Record name | 6638-40-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 4,6-Diamino-2-hydroxypyrimidine

The synthesis begins with the preparation of 4,6-diamino-2-hydroxypyrimidine, a foundational intermediate. A modified protocol from Organic Syntheses involves condensation of ethyl cyanoacetate with guanidine hydrochloride in ethanol under basic conditions. Ethyl cyanoacetate (1 mole) reacts with guanidine hydrochloride in the presence of sodium ethoxide, yielding 2,4-diamino-6-hydroxypyrimidine after crystallization. Adjusting stoichiometry or reaction time may favor the 4,6-diamino regioisomer, though explicit literature on this isomer remains sparse.

Chlorination with Phosphorus Oxychloride

The hydroxyl group at position 2 is converted to a chloro substituent using phosphorus oxychloride (POCl₃), a method exemplified in the synthesis of Minoxidil intermediates. In a typical procedure, 4,6-diamino-2-hydroxypyrimidine is refluxed with POCl₃ and a catalytic amount of N,N-dimethylaniline to yield 2-chloro-4,6-diaminopyrimidine. Reaction conditions (e.g., 3 hours at 110°C) and molar ratios (5:1 POCl₃:substrate) are critical for maximizing conversion. Excess POCl₃ is removed under reduced pressure, and the product is isolated via precipitation in ice water, achieving yields of 70–85%.

Thioether Formation with Mercaptoacetic Acid

The chloro group undergoes nucleophilic displacement with mercaptoacetic acid under basic conditions. In a protocol adapted from substituted pyrimidine syntheses, 2-chloro-4,6-diaminopyrimidine is stirred with mercaptoacetic acid in ethanol or DMF, using potassium carbonate as a base. The reaction proceeds at 60–80°C for 6–12 hours, followed by acidification to precipitate the product. Yields range from 65% to 78%, with purity confirmed via recrystallization from aqueous ethanol.

Table 1: Optimization of Thioether Formation

| Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃, ethanol | Ethanol | 70 | 8 | 72 |

| NaH, DMF | DMF | 80 | 6 | 68 |

| Triethylamine, methanol | Methanol | 60 | 12 | 65 |

Alternative Synthetic Routes

Amination of Halogenated Pyrimidines

Halogenated pyrimidines, such as 2,4,6-trichloropyrimidine, can undergo sequential amination. In a two-step process, the 4- and 6-chloro groups are replaced with amino groups using aqueous ammonia under pressure, followed by thioether formation at position 2. This approach mirrors Minoxidil synthesis, where piperidine displaces chloride at position 6. Substituting piperidine with mercaptoacetic acid would require careful pH control to avoid side reactions at the amino groups.

Mechanistic and Practical Considerations

Regioselectivity in Chlorination

The use of POCl₃ selectively targets hydroxyl groups over amino substituents due to the latter’s electron-donating nature. Steric effects and solvent polarity further influence reactivity; for example, polar aprotic solvents like DMF enhance chlorination rates.

Purification Challenges

The product’s polarity necessitates advanced purification techniques. Source describes crystallization from demineralized water after charcoal treatment, achieving >95% purity. High-performance liquid chromatography (HPLC) or column chromatography may be required for analytical-grade material.

Scalability and Industrial Relevance

Industrial-scale production, as demonstrated in Minoxidil synthesis , employs multi-purpose reactors and recovery of excess reagents (e.g., piperidine). Adapting this to 2-((4,6-diaminopyrimidin-2-yl)thio)acetic acid would involve similar infrastructure, with estimated production costs driven by POCl₃ and mercaptoacetic acid prices.

Chemical Reactions Analysis

Reactivity with Hydroxycoumarins and Thiadiazoles

The thioacetic acid moiety reacts with hydroxyl or thiol groups to form sulfonate or sulfothioate derivatives. For example:

- Coumarin-sulfonate formation : Reaction with 7-hydroxycoumarin and 2,6-diaminopyrimidin-4-ol yields coumarin-sulfonates (e.g., 6a , 6b ) under mild conditions .

- Sulfothioate formation : Reaction with produces coumarin-sulfothioate (7 ) .

Representative Reaction :Conditions :

Heterocyclization and Cross-Coupling Reactions

The pyrimidine core participates in heterocyclization and coupling reactions:

- Heck cross-coupling : Vinyl-substituted derivatives undergo coupling with iodobenzoylglutamates to form ethano-bridged pyrrolopyrimidines .

- Heterocyclization with triazines : Inverse electron-demand Diels-Alder reactions yield fused heterocycles (e.g., pteridines) .

Example :Conditions :

Derivatization for Bioactive Compounds

The compound serves as a precursor for antitumor and anti-inflammatory agents:

- Cytotoxic agents : Derivatives like 5-arylethylidene-aminopyrimidine-2,4-diones exhibit IC values of 0.029–0.141 µM against BRD4 and PLK1 kinases .

- Anti-inflammatory compounds : Coumarin-sulfonates show <20% cytotoxicity in MTT assays, indicating therapeutic potential .

Table 1: Biological Activity of Select Derivatives

| Derivative | Target Enzyme | IC (µM) | Cell Line Tested |

|---|---|---|---|

| 5-Arylethylidene-pyrimidine | BRD4 | 0.029 | MDA-MB-231 (breast) |

| Coumarin-sulfothioate (7 ) | - | <20% cytotoxicity | Vero (normal) |

Acid-Catalyzed Hydration and Ring-Opening

Under acidic conditions, the pyrimidine ring undergoes hydration and ring-opening to form 4-amino-5-formylpyrimidines . This reactivity is critical for generating intermediates in drug synthesis.

Reaction Pathway :Conditions :

Key Challenges and Limitations

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's effectiveness as an antitumor agent. Mechanism of Action : It is believed to inhibit key enzymes involved in cancer cell proliferation. For instance, compounds derived from similar structures have shown activity against various cancer cell lines, including breast (MDA-MB-231), colorectal (HT-29), and renal (U-937) cancer cells. The most active derivatives demonstrated IC50 values comparable to established chemotherapeutics like Methotrexate .

Case Study : A study reported that specific derivatives of 2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid exhibited selective toxicity against MDA-MB-231 cells with a selectivity index significantly higher than that of Methotrexate, indicating a potential for reduced side effects in clinical applications .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of pyrimidine compounds can exhibit antibacterial and antifungal activities. These compounds may target bacterial enzymes or disrupt cell wall synthesis, making them promising candidates for treating resistant infections .

Antifolate Activity

As an antifolate agent, this compound may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both cancerous and rapidly dividing cells. This mechanism is similar to that of established drugs like Methotrexate and Pemetrexed .

Research Findings : A review on antifolates noted that compounds with structural similarities to this compound have been effective in inhibiting tumor growth by blocking folate metabolism pathways .

Structural Modifications and Derivative Development

The synthesis of various derivatives has been a focus area to enhance the pharmacological properties of this compound. Modifications such as adding different functional groups have been shown to improve solubility and bioavailability.

| Derivative | Modification | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | -OCH3 group | 0.029 | 9.8 |

| Compound B | -NO2 group | 0.094 | 5.0 |

| Compound C | Unsubstituted | 0.042 | 3.27 |

This table summarizes the activity of selected derivatives against breast cancer cells compared to Methotrexate, highlighting their potential as targeted therapies .

In Vivo Studies

In vivo studies have further validated the efficacy of these compounds. For instance, animal models treated with specific derivatives showed significant tumor regression without severe toxicity, indicating a favorable therapeutic window .

Mechanism of Action

The mechanism of action of 2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. For example, it may act as an inhibitor of dihydrofolate reductase, an enzyme involved in DNA synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional differences from analogs influence physicochemical properties, bioactivity, and pharmacokinetics. Below is a comparative analysis based on available evidence:

Functional Group Variations

2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic Acid (CAS 133458-10-3):

- N-(4-Bromophenyl)-2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26): Substitutes pyrimidine with a triazinoindole heterocycle.

Substituent Effects on Bioactivity

2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-Triazol-3-yl)thio)acetic Acid :

- Ethyl ester improves bioavailability by increasing lipophilicity compared to free carboxylic acids .

ADMET and Solubility Profiles

- 2-((8-Bromo-5-Methyl-5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-Bromophenyl)acetamide (27): Dual bromination increases molecular weight (MW: ~460 Da) and logP, likely impairing aqueous solubility. Halogenation may enhance cytotoxicity but risks off-target effects .

- [[2-(Diethylamino)ethyl]thio]acetic Acid Esters (e.g., Tiamulin Fumarate): Diethylaminoethyl side chain introduces basicity, improving solubility in acidic environments. Esterification reduces gastrointestinal irritation compared to free acids .

Research Implications and Gaps

- Amino vs. Methyl Groups: The diaminopyrimidine core likely improves water solubility and target binding compared to dimethyl derivatives .

- Thioether vs. Ether Linkages : Sulfur’s electronegativity may enhance nucleophilic substitution reactivity, useful in prodrug design .

- Toxicity : Brominated and halogenated analogs risk cytotoxicity, whereas methoxy-substituted derivatives show safer profiles .

Biological Activity

2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

This compound features a pyrimidine ring structure substituted with amino and thio groups. Its chemical reactivity includes oxidation to form disulfide derivatives and nucleophilic substitution at various functional groups, making it a versatile building block in synthetic chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition leads to reduced proliferation of cancer cells.

- Antimicrobial Activity : Studies have indicated that this compound exhibits broad-spectrum antimicrobial properties, potentially acting against various bacterial strains .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, compounds derived from this structure were tested against several cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Breast) | 0.029 | 9.8 |

| HT-29 (Colorectal) | 0.094 | 5.0 |

| U-937 (Renal) | 0.042 | 2.12 |

These findings suggest that the compound is particularly effective against breast cancer cells compared to other types .

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antimicrobial activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 1 µg/mL |

| Escherichia coli | < 1 µg/mL |

| Candida albicans | < 0.5 µg/mL |

These results indicate its potential as a therapeutic agent against both bacterial and fungal infections .

Case Studies

- Cancer Cell Line Testing : A study involved treating various cancer cell lines with derivatives of this compound. The results showed that compounds exhibited upregulation of pro-apoptotic genes such as BAX and downregulation of anti-apoptotic genes like Bcl-2, suggesting a mechanism for inducing apoptosis in cancer cells .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties where the compound was tested against resistant strains of bacteria. The results indicated that it could effectively inhibit biofilm formation and reduce inflammation in infected tissues .

Q & A

Q. What analytical approaches elucidate structure-activity relationships (SAR) for derivatives?

- Methodology :

- Library Synthesis : Prepare analogs with modified pyrimidine rings or thioether linkers.

- Biophysical Assays : Use SPR or ITC to measure binding affinities.

- Statistical Analysis : Apply PCA or clustering to correlate structural features with activity .

- Key Considerations : Prioritize derivatives with improved solubility/logP for in vivo studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.